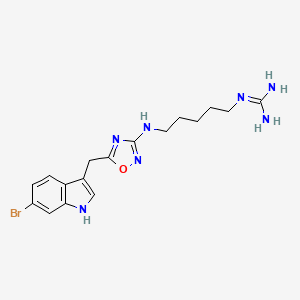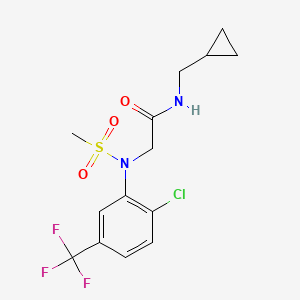
SAR405 énantiomère R
Vue d'ensemble
Description
L’énantomère R de SAR405 est un composé chimique connu pour son rôle d’énantomère moins actif de SAR405
Applications De Recherche Scientifique
SAR405 R enantiomer has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PIK3C3/Vps34 and its effects on cellular processes.
Biology: Employed in research on autophagy, a cellular degradation process, to understand its role in various diseases.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in combination with other inhibitors to enhance efficacy.
Industry: Utilized in the development of new drugs and therapeutic agents targeting autophagy and related pathways .
Mécanisme D'action
L’énantomère R de SAR405 exerce ses effets en inhibant l’activité de PIK3C3/Vps34, une enzyme clé impliquée dans la voie de l’autophagie. En se liant à l’enzyme, l’énantomère R de SAR405 perturbe la formation d’autophagosomes, inhibant ainsi l’autophagie. Cette inhibition peut entraîner l’accumulation d’organites et de protéines endommagés dans les cellules, affectant finalement la survie et la prolifération cellulaires. Le mécanisme d’action du composé implique la perturbation du trafic vésiculaire des endosomes tardifs aux lysosomes .
Analyse Biochimique
Biochemical Properties
SAR405 R enantiomer plays a significant role in biochemical reactions. It is a potent and selective inhibitor of PIK3C3/Vps34, a lipid kinase component of the class III phosphatidylinositol 3-kinase (PtdIns3K) . This interaction with PIK3C3/Vps34 is crucial for its function, as it disrupts vesicle trafficking from late endosomes to lysosomes .
Cellular Effects
The effects of SAR405 R enantiomer on various types of cells and cellular processes are profound. It inhibits autophagy induced either by starvation or by mTOR inhibition . This inhibition of autophagy has been shown to have anticancer activity .
Molecular Mechanism
SAR405 R enantiomer exerts its effects at the molecular level through several mechanisms. It is an ATP-competitive inhibitor of PIK3C3/Vps34 . By inhibiting the catalytic activity of PIK3C3, it disrupts vesicle trafficking from late endosomes to lysosomes . This disruption of vesicle trafficking is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
It is known that it inhibits autophagy induced either by starvation or by mTOR inhibition .
Metabolic Pathways
The metabolic pathways that SAR405 R enantiomer is involved in are primarily related to its inhibition of PIK3C3/Vps34
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’énantomère R de SAR405 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l’introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement :
Formation de la structure de base : Cela implique la construction du noyau pyrimidopyrimidinone par une série de réactions de condensation.
Introduction de groupes fonctionnels : L’introduction de groupes fonctionnels tels que les groupes chloropyridinylméthyle et trifluorométhyle est réalisée par des réactions de substitution nucléophile.
Résolution chirale : La dernière étape implique la résolution du mélange racémique pour obtenir l’énantomère R.
Méthodes de production industrielle
La production industrielle de l’énantomère R de SAR405 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour la purification et la résolution des énantiomères .
Analyse Des Réactions Chimiques
Types de réactions
L’énantomère R de SAR405 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation d’atomes spécifiques au sein de la molécule.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes pour introduire ou remplacer des groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme l’hydrure de sodium et les halogénoalcanes sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes alkyles ou aryles .
Applications de la recherche scientifique
L’énantomère R de SAR405 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence pour étudier l’inhibition de PIK3C3/Vps34 et ses effets sur les processus cellulaires.
Biologie : Utilisé dans la recherche sur l’autophagie, un processus de dégradation cellulaire, pour comprendre son rôle dans diverses maladies.
Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier en association avec d’autres inhibiteurs pour améliorer l’efficacité.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant l’autophagie et les voies associées .
Comparaison Avec Des Composés Similaires
Composés similaires
SAR405 : L’énantomère le plus actif de l’énantomère R de SAR405, connu pour son inhibition puissante de PIK3C3/Vps34.
PIK-III : Un autre inhibiteur de PIK3C3/Vps34 avec des applications similaires dans la recherche sur l’autophagie.
Vps34-IN1 : Un inhibiteur sélectif de Vps34, utilisé dans les études de l’autophagie et des processus cellulaires associés
Unicité
L’énantomère R de SAR405 est unique en raison de sa faible activité par rapport à SAR405, ce qui en fait un outil précieux pour étudier les effets spécifiques des différences énantiomériques sur l’inhibition de PIK3C3/Vps34. Son inhibition sélective de PIK3C3/Vps34 sans affecter les autres kinases contribue également à son unicité .
Propriétés
IUPAC Name |
(8R)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDQRCUBFSRAFI-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=O)N3CC[C@@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

![(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine](/img/structure/B560451.png)




![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)



![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)

